molecular formula C20H18ClN3O3S B6545499 N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 946273-95-6

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B6545499
CAS No.: 946273-95-6
M. Wt: 415.9 g/mol
InChI Key: ZAYCEULBODTZGJ-UHFFFAOYSA-N
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Description

N-[4-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a structurally complex organic compound featuring a thiazole core substituted with a carbamoylmethyl group linked to a 2-chlorophenylmethyl moiety and a 4-methoxybenzamide group. Its molecular formula is inferred as C₂₁H₁₈ClN₃O₃S based on analogous structures . Key functional groups include:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.
  • Carbamoylmethyl group: Attached to the thiazole's 4-position, connected to a 2-chlorophenylmethyl substituent.
  • 4-Methoxybenzamide: A benzamide derivative with a methoxy group at the para position, enhancing electronic and steric properties.

Properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-16-8-6-13(7-9-16)19(26)24-20-23-15(12-28-20)10-18(25)22-11-14-4-2-3-5-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYCEULBODTZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Halogen substitution significantly influences bioactivity. The 2-chlorophenyl group in the target compound contrasts with bromine or fluorine analogues:

Compound Name Structural Features Biological Activity Reference
N-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)-4-methoxybenzamide Bromophenyl instead of 2-chlorophenyl Antimicrobial, anticancer
4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Fluoro and methyl substituents Enhanced binding affinity

Key Insight : Chlorine’s electronegativity and size improve target binding compared to bulkier bromine, while fluorine’s smaller size may alter metabolic stability .

Analogues with Different Aromatic Substituents

Variations in aromatic substituents modulate steric and electronic properties:

Compound Name Structural Features Biological Activity Reference
N-(4-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide 2,4-Dimethylphenyl substituent Broad-spectrum antimicrobial
N-(4-{[(5-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide Methyl and chloro groups on phenyl Anticancer, antibacterial

Analogues with Modified Carboxamide Groups

The 4-methoxybenzamide moiety distinguishes the target compound from other carboxamide derivatives:

Compound Name Structural Features Biological Activity Reference
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate Ethyl carbamate instead of benzamide Moderate antimicrobial
N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide Furan carboxamide Reduced cytotoxicity

Key Insight : The 4-methoxybenzamide group in the target compound likely enhances π-π stacking interactions with biological targets compared to simpler carboxamides .

Thiazole vs. Other Heterocyclic Cores

Replacing the thiazole core with other heterocycles alters activity:

Compound Name Structural Features Biological Activity Reference
N-[2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide Benzoxazole core Lower antimicrobial potency
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazol-2-amine core Moderate activity

Key Insight : Thiazole’s sulfur atom contributes to redox activity and metal coordination, which benzoxazole lacks, explaining the target compound’s superior bioactivity .

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